molecular formula C20H22ClF2N3O B1667908 Befiradol CAS No. 208110-64-9

Befiradol

カタログ番号 B1667908
CAS番号: 208110-64-9
分子量: 393.9 g/mol
InChIキー: HADZVNVXBKUQNB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Befiradol (also known as F-13,640 or NLX-112) is an experimental drug being studied for the treatment of levodopa-induced dyskinesia . It is a potent and selective 5-HT1A receptor full agonist . Befiradol was initially developed by Pierre Fabre Médicament, a French pharmaceuticals company, for the treatment of chronic pain . In September 2013, it was out-licensed to Neurolixis, a US-based biotechnology company .


Synthesis Analysis

Befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . A structure–activity relationship (SAR) study revealed that replacement of the dihalophenyl moiety by 3-benzothienyl increases maximal efficacy from 84% to 124% .


Molecular Structure Analysis

The molecular formula of Befiradol is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .


Chemical Reactions Analysis

Befiradol exhibits high agonist efficacy for a variety of signal transduction read-outs, including ERK phosphorylation, G-protein activation, receptor internalization, and adenylyl cyclase inhibition . In rat hippocampal membranes, it preferentially activates GalphaO proteins .


Physical And Chemical Properties Analysis

The molecular formula of Befiradol is C20H22ClF2N3O . Its average mass is 393.858 Da and its monoisotopic mass is 393.141937 Da .

科学的研究の応用

Electrophysiological and Neurochemical Effects

Befiradol, also known as F13640, exhibits potent activity as a 5-HT1A receptor agonist. It has demonstrated significant effects on dorsal raphe serotonergic neurons and pyramidal neurons in the medial prefrontal cortex in rat models. These activities are believed to be integral to the compound's analgesic properties, with both pre- and postsynaptic 5-HT1A receptor activation playing a role (Lladó-Pelfort et al., 2012).

Pain Management

Befiradol has shown promising results in various mouse models of pain, including acute, tonic, neuropathic, and diabetic neuropathy pain. It demonstrates potent antinociceptive, antiallodynic, and antihyperalgesic effects, suggesting potential for treating tonic pain, although its efficacy in neuropathic pain conditions appears to vary (Sałat et al., 2017).

Respiratory Depression and Analgesia Interaction

Befiradol shows potential in countering opioid-induced respiratory depression without significantly interfering with analgesia or behavior. This characteristic could make it a valuable pharmacological tool in managing opioid-related side effects. However, it also exhibits some adverse effects, like baseline hyperventilation, hyperalgesia, and behavioral syndrome in certain scenarios (Ren, Ding & Greer, 2015).

Temperature and Corticosterone Levels

NLX-112 (another name for befiradol) affects body temperature and plasma corticosterone levels in rats, eliciting hypothermia and increasing corticosterone. These responses are indicative of central 5-HT1A receptor activation and provide insights for clinical dose estimations of NLX-112. The compound also induced distinct serotonergic behaviors in animal models, suggesting its broader impact on the serotonergic system (Newman-Tancredi et al., 2017).

Antidepressant-like Activity

NLX-112's activation of spinal cord-located 5-HT1A receptors mediates its analgesic effects in rat models of tonic nociceptive pain. Additionally, microinjection of NLX-112 in the prefrontal cortex showed antidepressant-like activity, emphasizing the role of different sub-populations of 5-HT1A receptors in treating painful conditions associated with depressive states (Newman-Tancredi et al., 2018).

Potential in Treating Neuro

degenerative DisordersBefiradol has shown potential as a therapeutic agent in treating Machado-Joseph disease (MJD), a neurodegenerative disorder. Studies using a C. elegans model of ATXN3 proteotoxicity revealed that befiradol administration led to improved motor function and suppressed mutant ATXN3 aggregation. This effect is associated with the 5-HT1A receptor, suggesting befiradol's potential in treating neurodegenerative disorders linked to proteotoxicity (Pereira-Sousa et al., 2021).

将来の方向性

Befiradol is currently being studied for the treatment of levodopa-induced dyskinesia . In 2023, Neurolixis announced positive results of its Phase 2A clinical trial with Befiradol for the treatment of levodopa-induced dyskinesias (LID) in Parkinson’s disease (PD) . The company plans to advance Befiradol to a Phase 2B study to further evaluate the drug’s efficacy and safety in a larger patient population .

特性

IUPAC Name

(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClF2N3O/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15/h2-5,10-11,24H,6-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZXLMVXBZICTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90943058
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Befiradol

CAS RN

208110-64-9
Record name Befiradol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208110-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Befiradol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208110649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Befiradol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90943058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEFIRADOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAT9OHA1YH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Befiradol
Reactant of Route 2
Reactant of Route 2
Befiradol
Reactant of Route 3
Befiradol
Reactant of Route 4
Reactant of Route 4
Befiradol
Reactant of Route 5
Befiradol
Reactant of Route 6
Reactant of Route 6
Befiradol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。